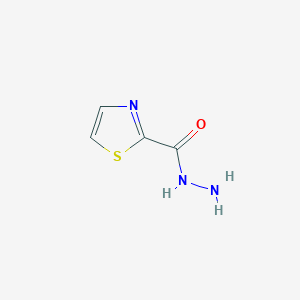

Thiazole-2-carbohydrazide

Übersicht

Beschreibung

Thiazole-2-carbohydrazide is a chemical compound with the molecular formula C4H5N3OS . It has a molecular weight of 143.17 . The IUPAC name for this compound is 1,3-thiazole-2-carbohydrazide .

Synthesis Analysis

Thiazole-based hydrazones can be synthesized by condensation reaction . For instance, a novel series of hydrazones bearing thiazole moiety were generated via solvent-drop grinding of thiazole carbohydrazide with various carbonyl compounds .

Molecular Structure Analysis

Quantum chemical calculations were performed at B3PW91/6-311G(d,p) functional of DFT to explore electronic, structural, and chemical properties . Analyses such as natural bonding orbitals (NBOs), frontier molecular orbitals (FMOs), UV−vis analysis, and density of states (DOS) were performed .

Chemical Reactions Analysis

Synthesis of thiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions etc .

Physical And Chemical Properties Analysis

Thiazole-2-carbohydrazide is a solid substance . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Drug Development

Thiazole-2-carbohydrazide serves as a key intermediate in the synthesis of various drugs. Its incorporation into drug molecules can significantly alter their pharmacokinetic and pharmacodynamic properties. For instance, it has been used in the development of sulfonyl derivatives of thiazole, which show promise in the treatment of various diseases .

Antiviral Research

In the wake of the COVID-19 pandemic, thiazole-2-carbohydrazide derivatives have been synthesized and evaluated for their antiviral activity. These compounds have shown potential against SARS-CoV-2’s main protease (Mpro), which is crucial for the virus’s life cycle .

Antibacterial Agents

Thiazole derivatives, including those derived from thiazole-2-carbohydrazide, have been analyzed for their antibacterial properties. Some of these compounds have demonstrated promising potential against E. coli, with growth inhibition diameters close to that of established antibiotics like gentamicin .

Antioxidant Activity

The antioxidant properties of thiazole-2-carbohydrazide derivatives have been explored for their potential in preventing oxidative stress-related damage. These compounds have been evaluated for their radical-scavenging abilities and metal chelating assays, indicating their usefulness as antioxidants .

Anticancer Research

Thiazole-2-carbohydrazide has been a precursor in the synthesis of novel thiazoles with anticancer activity. These synthesized compounds have been tested against various cancer cell lines, such as liver carcinoma HepG2 cells, showing significant antitumor activity .

Enzyme Inhibition

The compound has been studied for its role in enzyme inhibition, particularly in the context of uric acid production. By inhibiting the xanthine oxidase enzyme, thiazole-2-carbohydrazide derivatives can potentially serve as therapeutic agents for gout and related conditions .

Chemical Synthesis

Thiazole-2-carbohydrazide is a valuable building block in chemical synthesis. It can undergo various reactions, including nucleophilic substitutions and oxidation reactions, making it a versatile reagent for constructing complex molecules .

Biological Systems Modulation

When introduced into biological systems, molecules containing thiazole-2-carbohydrazide can have diverse effects, such as activating or inhibiting biochemical pathways and enzymes, or stimulating/blocking receptors .

Wirkmechanismus

Target of Action

Thiazole-2-carbohydrazide is a derivative of the thiazole class of compounds, which have been found to interact with various protein kinases . These kinases play a crucial role in cellular proliferation and motility, and their deregulation can lead to cancer development and metastasis . Therefore, thiazole-2-carbohydrazide’s primary targets are likely these protein kinases.

Mode of Action

It is known that thiazole derivatives can bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole-2-carbohydrazide, like other thiazole derivatives, may affect various biochemical pathways. For instance, it may activate or inhibit certain enzymes or receptors in biological systems . The compound’s interaction with DNA and topoisomerase II suggests it may affect the DNA replication and repair pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties may affect the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The interaction of Thiazole-2-carbohydrazide with its targets can lead to various molecular and cellular effects. For instance, its interaction with topoisomerase II can cause DNA double-strand breaks, leading to cell cycle arrest and cell death . This could potentially be exploited for therapeutic purposes, such as in the treatment of cancer.

Action Environment

The action, efficacy, and stability of Thiazole-2-carbohydrazide can be influenced by various environmental factors. For instance, the compound’s solubility properties suggest that its action may be affected by the presence of different solvents . Additionally, factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s stability and efficacy.

Safety and Hazards

Zukünftige Richtungen

Thiazole derivatives have been found to have vast applications due to their cost-effective synthesis and greater stability . They have remarkable properties in the field of nonlinear optics . The recent findings may inspire scientists to develop extremely effective NLO materials for forthcoming hi-tech applications .

Eigenschaften

IUPAC Name |

1,3-thiazole-2-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-3(8)4-6-1-2-9-4/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPJYIWMGTSMLKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40633957 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-2-carbohydrazide | |

CAS RN |

16733-90-7 | |

| Record name | 1,3-Thiazole-2-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40633957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes thiazole-2-carbohydrazide derivatives interesting for pharmaceutical research?

A1: Thiazole-2-carbohydrazide derivatives have shown potential as antimycobacterial agents, specifically against Mycobacterium tuberculosis. [, ] This is particularly relevant due to the global health concern of tuberculosis and the emergence of drug-resistant strains.

Q2: How can thiazole-2-carbohydrazide derivatives be synthesized in an environmentally friendly manner?

A2: One study [] highlights the use of microwave-assisted multicomponent reactions for synthesizing substituted imidazo[2,1-b]thiazole-2-carbohydrazide derivatives. This method stands out as a greener approach because it avoids using catalysts and solvents, aligning with the principles of green chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tripotassium;[hydroxy(oxido)phosphoryl] phosphate](/img/structure/B93883.png)

pyrimidin-2-one](/img/structure/B93888.png)